
ethyl 1-(3,5-di-tert-butyl-2-hydroxybenzyl)-3-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(3,5-di-tert-butyl-2-hydroxybenzyl)-3-piperidinecarboxylate, also known as antioxidant 1010, is a phenolic antioxidant used in various industries. It is widely used in polymers, plastics, and rubber industries to prevent degradation of materials caused by oxidation.
Mecanismo De Acción
Antioxidant 1010 works by inhibiting the oxidation process. It acts as a free radical scavenger, neutralizing free radicals and preventing them from causing oxidative damage. Antioxidant 1010 also works by chelating metal ions, which can catalyze the oxidation process.
Biochemical and Physiological Effects:
Antioxidant 1010 has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neurodegenerative diseases. Antioxidant 1010 has also been shown to have a protective effect on the liver, reducing liver damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Antioxidant 1010 has several advantages for lab experiments. It is readily available and easy to use. It is also stable and has a long shelf life. However, it has some limitations. It can interfere with certain assays, and its effectiveness can vary depending on the type of material being studied.
Direcciones Futuras
There are several future directions for research on ethyl 1-(3,5-di-tert-butyl-2-hydroxybenzyl)-3-piperidinecarboxylate 1010. One area of research is the development of new synthesis methods to improve the yield and purity of ethyl 1-(3,5-di-tert-butyl-2-hydroxybenzyl)-3-piperidinecarboxylate 1010. Another area of research is the development of new applications for ethyl 1-(3,5-di-tert-butyl-2-hydroxybenzyl)-3-piperidinecarboxylate 1010, particularly in the field of medicine. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 1-(3,5-di-tert-butyl-2-hydroxybenzyl)-3-piperidinecarboxylate 1010 and its potential therapeutic applications.
Métodos De Síntesis
Antioxidant 1010 can be synthesized through a multi-step process. The first step involves the reaction of 3,5-di-tert-butylphenol with ethyl chloroformate to form ethyl 3,5-di-tert-butyl-4-hydroxybenzoate. The second step involves the reaction of ethyl 3,5-di-tert-butyl-4-hydroxybenzoate with piperidine to form ethyl 1-(3,5-di-tert-butyl-2-hydroxybenzyl)-3-piperidinecarboxylate. The final step involves the esterification of ethyl 1-(3,5-di-tert-butyl-2-hydroxybenzyl)-3-piperidinecarboxylate with ethanol to form ethyl 1-(3,5-di-tert-butyl-2-hydroxybenzyl)-3-piperidinecarboxylate 1010.
Aplicaciones Científicas De Investigación
Antioxidant 1010 has been extensively studied for its ethyl 1-(3,5-di-tert-butyl-2-hydroxybenzyl)-3-piperidinecarboxylate properties. It has been shown to be effective in preventing oxidation of various materials, including polymers, plastics, and rubber. Antioxidant 1010 has also been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
ethyl 1-[(3,5-ditert-butyl-2-hydroxyphenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO3/c1-8-27-21(26)16-10-9-11-24(14-16)15-17-12-18(22(2,3)4)13-19(20(17)25)23(5,6)7/h12-13,16,25H,8-11,14-15H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQJGFBCASOIAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(1H-benzimidazol-1-yl)-3-pyridinyl]-N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]methanamine](/img/structure/B4930607.png)
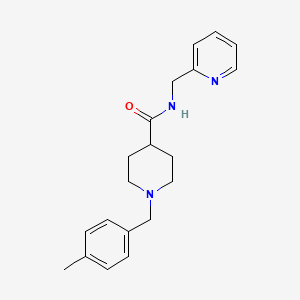
![N-{1-[1-(4-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4930622.png)
![1-methyl-4-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4930632.png)
![1-[(4-methoxyphenyl)acetyl]-3-methylpiperidine](/img/structure/B4930636.png)
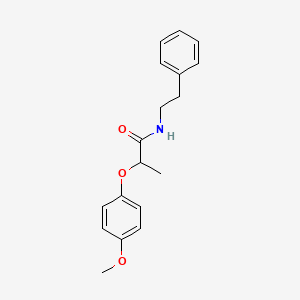
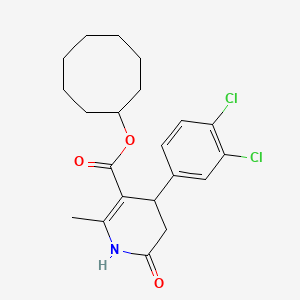
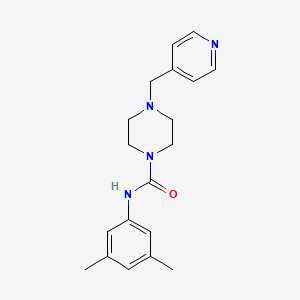

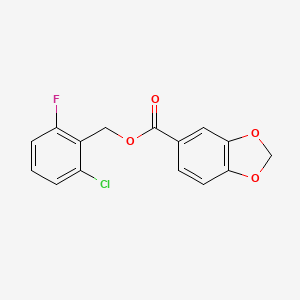
![2-[5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4930669.png)
![1-(3-methylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4930692.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B4930705.png)